tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19818637
InChI: InChI=1S/C20H27NO4/c1-19(2,3)25-18(23)21-12-5-7-14-13-15(8-9-16(14)21)20(10-6-11-20)17(22)24-4/h8-9,13H,5-7,10-12H2,1-4H3
SMILES:
Molecular Formula: C20H27NO4
Molecular Weight: 345.4 g/mol

tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate

CAS No.:

Cat. No.: VC19818637

Molecular Formula: C20H27NO4

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate -

Specification

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
IUPAC Name tert-butyl 6-(1-methoxycarbonylcyclobutyl)-3,4-dihydro-2H-quinoline-1-carboxylate
Standard InChI InChI=1S/C20H27NO4/c1-19(2,3)25-18(23)21-12-5-7-14-13-15(8-9-16(14)21)20(10-6-11-20)17(22)24-4/h8-9,13H,5-7,10-12H2,1-4H3
Standard InChI Key WEFOGALKIFKQMX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)C3(CCC3)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

PropertyValue
CAS Number2121372-14-1
Molecular FormulaC20H27NO4\text{C}_{20}\text{H}_{27}\text{NO}_{4}
Molecular Weight345.43 g/mol
IUPAC Nametert-Butyl 6-(1-(methoxycarbonyl)cyclobutyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Physicochemical Properties

Predicted Thermodynamic Properties

Experimental data for this compound remain limited, but computational predictions offer insights into its behavior. The boiling point is estimated at 442.6 \pm 44.0 \, ^\circ\text{C}, suggesting moderate thermal stability under standard conditions. Its density (1.165±0.06g/cm31.165 \pm 0.06 \, \text{g/cm}^3) and pKa (0.13±0.200.13 \pm 0.20) indicate a non-polar character with weak acidic tendencies, likely attributable to the ester functionalities .

Solubility and Partitioning

While explicit solubility data are unavailable, analog compounds such as tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 164148-92-9) exhibit log P values of ~2.06, suggesting moderate lipophilicity . By extension, the methoxycarbonyl and Boc groups in the target compound may enhance solubility in organic solvents like dichloromethane or dimethylformamide, aligning with its use in synthetic protocols .

Synthesis and Reactivity

Synthetic Pathways

  • Catalytic Hydrogenation: Reduction of aromatic precursors (e.g., nitro- or amino-substituted quinolines) to yield dihydroquinoline intermediates.

  • Esterification: Introduction of the methoxycarbonyl group via reaction with methyl chloroformate or analogous acylating agents.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate to install the tert-butoxycarbonyl group at the nitrogen .

For example, the synthesis of tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate involves hydrogenation of 6-amino-isoquinoline followed by Boc protection . Adapting this approach, the target compound could theoretically be synthesized by appending the methoxycarbonyl-cyclobutyl moiety prior to Boc protection.

Reactivity Profile

The Boc group is labile under acidic conditions, enabling selective deprotection for further functionalization. The cyclobutyl ester may participate in ring-opening reactions or serve as a steric hindrance element in coordination chemistry. Additionally, the quinoline core could engage in electrophilic substitution or hydrogenation reactions, though these possibilities remain speculative without experimental data .

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